molecular formula C19H21N3O3 B7430627 Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate

Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate

Cat. No.: B7430627
M. Wt: 339.4 g/mol
InChI Key: HWKAVIJBHFXFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a type of pyridine-based molecule that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate. One of the most promising directions is in the development of novel cancer therapies. Studies have shown that this compound has potent anti-cancer activity and may be a potential candidate for the development of new cancer drugs. Other potential applications include the treatment of inflammatory and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

There are several methods used for the synthesis of Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate. One of the most commonly used methods is the reaction of 3-cyclopropylpyridine-2-carboxylic acid with 3-aminopyridine in the presence of coupling agents such as EDC and HOBt. The resulting product is then treated with methyl butyryl chloride to obtain this compound.

Scientific Research Applications

Methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

IUPAC Name

methyl 3-[(2-cyclopropylpyridine-3-carbonyl)amino]-3-pyridin-3-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-19(11-16(23)25-2,14-5-3-9-20-12-14)22-18(24)15-6-4-10-21-17(15)13-7-8-13/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKAVIJBHFXFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CN=CC=C1)NC(=O)C2=C(N=CC=C2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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